molecular formula C15H15N3O2 B510084 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 354767-74-1

2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B510084
CAS RN: 354767-74-1
M. Wt: 269.3g/mol
InChI Key: VUGWFHHXRWKZKD-UHFFFAOYSA-N
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Description

“2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one” is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.30 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one” consists of 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Anticancer Potential

2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one and its derivatives have shown promising results in cancer research. A study discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, to be a potent apoptosis inducer and an efficacious anticancer agent, with high blood-brain barrier penetration. This compound demonstrated effectiveness in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Synthesis and Antimicrobial Activities

Another line of research involves the synthesis of novel derivatives and their antimicrobial activities. For instance, the synthesis of various 1,2,4-triazole derivatives, including ones using a similar chemical structure, has been studied for their antimicrobial properties against different microorganisms (Bektaş et al., 2007).

Structural and Thermal Investigation

The compound's derivatives have also been used in the synthesis of metal complexes. One study discussed the synthesis of copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), and cadmium(II) complexes using a 1,2-dihydroquinazolin-4(3H)-one ligand. These complexes were analyzed for their structural and thermal properties, expanding the understanding of these compounds in coordination chemistry (Gudasi et al., 2006).

Antiplasmodial Activity

In the field of parasitology, derivatives of 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one have been tested for antiplasmodial activity. A study synthesized derivatives of this compound and evaluated them for their effectiveness against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum, showcasing potential in malaria treatment research (Hadanu et al., 2012).

properties

IUPAC Name

2-amino-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-11-4-2-9(3-5-11)10-6-13-12(14(19)7-10)8-17-15(16)18-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGWFHHXRWKZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

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